6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine - 916257-51-7

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Catalog Number: EVT-1712118
CAS Number: 916257-51-7
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[1,2-b]pyridazine represents a prominent class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. [] This scaffold demonstrates remarkable versatility as a core structure for designing and developing novel therapeutic agents.

Synthesis Analysis
  • Starting Material: 3-Amino-6-chloropyridazine can serve as the starting material. [, , ]

  • Cyclopropyl Group Introduction: Reacting the starting material with 2-bromocyclopropyl ethanone could introduce the cyclopropyl group at the 2nd position. []

  • Imidazole Ring Formation: Cyclization of the resulting intermediate can be achieved using suitable reagents and conditions to afford the desired 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. [, ]

Molecular Structure Analysis

While the precise molecular structure of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine remains undetermined in the provided literature, computational methods like density functional theory (DFT) calculations could be employed to predict its structure, bond lengths, angles, and other relevant properties. [] Crystallographic techniques like X-ray diffraction analysis, if a suitable crystal of the compound is obtained, could provide definitive structural information. [, , ]

Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6th position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse range of derivatives. [, ]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction could enable the introduction of aryl or heteroaryl groups at the 2nd position by reacting with the corresponding boronic acids or esters. []

Mechanism of Action
  • Enzyme Inhibition: It might inhibit specific enzymes involved in disease pathways. For example, some imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective Tyk2 JH2 inhibitors. []

  • Receptor Binding: It might interact with specific receptors, modulating downstream signaling cascades. Several imidazo[1,2-b]pyridazine derivatives demonstrate high affinity for benzodiazepine receptors. [, , , , , ]

Applications
  • Medicinal Chemistry: It could serve as a valuable building block for designing and synthesizing novel therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and infectious diseases. [, , , , , , , ]

  • Chemical Biology: Its potential to inhibit enzymes or bind to receptors makes it a valuable tool for studying biological pathways and identifying new drug targets. [, , ]

  • Material Science: Its electronic properties might be exploited for developing new materials with specific functionalities, such as organic semiconductors or fluorescent probes. []

    Compound Description: This compound was developed as part of a study exploring 3-nitroimidazo[1,2-b]pyridazine as a potential new antiparasitic agent []. Despite demonstrating good activity against Trypanosoma brucei brucei (EC50 = 0.38 µM), it exhibited poor solubility and limited activity against other tested parasites [].

    Relevance: This compound shares the core imidazo[1,2-b]pyridazine structure with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The key structural difference lies in the substituents at the 2- and 3-positions. While the target compound has a cyclopropyl group at the 2-position, this related compound features a (phenylsulfonyl)methyl group at the 2-position and a nitro group at the 3-position. These differences highlight the structural modifications explored within the imidazo[1,2-b]pyridazine scaffold for antiparasitic activity [].

    Compound Description: This novel pyridazine derivative was synthesized and investigated for its antifungal activity, specifically against Fusarium oxysporum []. Its structure was confirmed by X-ray crystallography, revealing C–H⋯F and C–H⋯N hydrogen bond interactions [].

    Relevance: While this compound shares the 6-chloropyridazine moiety with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, it differs significantly in its fused heterocyclic ring system. Instead of the imidazo ring, this compound features a [, , ]triazolo ring, highlighting the exploration of different fused heterocycles within the pyridazine scaffold for various biological activities.

    Compound Description: This compound, investigated for its pharmacological properties, possesses a planar structure with a 4-fluorophenyl substituent at the 2-position of the imidazo[1,2-b]pyridazine core [].

    Relevance: The compound shares the 6-chloroimidazo[1,2-b]pyridazine core with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, emphasizing the importance of this scaffold in medicinal chemistry []. The key difference lies in the substituent at the 2-position, where the target compound has a cyclopropyl group, and this related compound features a 4-fluorophenyl group.

    Compound Description: This compound belongs to a class of heteroaryl substituted imidazopyridazines investigated for their high affinity and selectivity to the benzodiazepine site of GABA-A receptors []. These compounds show potential for treating central nervous system (CNS) disorders [].

    Compound Description: MTIP is a novel, potent, and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist []. It demonstrates excellent brain penetration and oral bioavailability, making it a promising candidate for treating alcohol dependence [].

    Compound Description: These compounds were used as starting materials for synthesizing 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids, which exhibited antiproliferative activity against solid tumor cell lines [].

    Compound Description: This series of compounds were synthesized via Suzuki reaction and screened for antimicrobial and antimalarial activity [].

    Relevance: This series of compounds highlights the structural similarity with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, specifically emphasizing the presence of various aryl or alkyl substituents at the 2-position of the 6-chloroimidazo[1,2-b]pyridazine core. This similarity underscores the significance of the 2-position for modulating biological activity within this class of compounds [].

    Compound Description: This compound, prepared via a nucleophilic biaryl coupling followed by thermal ring transformation, showcases a planar structure stabilized by intramolecular C–H⋯N hydrogen bonds [].

    Relevance: Similar to compound 2, this compound also features a [, , ]triazolo ring fused to the 6-chloropyridazine moiety instead of the imidazo ring present in 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This structural variation emphasizes the exploration of diverse heterocyclic ring systems connected to the chloropyridazine core for potential biological activities.

    Compound Description: These compounds were synthesized from D-galactose, D-glucose, D-mannose, and 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose through a multi-step synthesis [].

    Relevance: These compounds, like compounds 2 and 8, demonstrate the incorporation of a [, , ]triazolo ring fused to the 6-chloropyridazine core. They further highlight the diversity achievable through different substituents at the 3-position, showcasing the exploration of carbohydrate-based modifications within this class of compounds.

    Compound Description: This compound was developed as part of an antiparasitic structure–activity relationship study focusing on the 3-nitroimidazo[1,2-a]pyridine scaffold []. It displayed low solubility and weak activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei [].

    Compound Description: This compound is a key intermediate in the synthesis of more complex imidazo[1,2-b]pyridazine derivatives [, ]. It has been synthesized using various methods, including a green chemistry approach [, ].

    Relevance: This compound represents the core structure of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, lacking only the 2-cyclopropyl substituent. Its frequent use as a synthetic precursor highlights the importance of the 6-chloroimidazo[1,2-b]pyridazine scaffold in medicinal chemistry [, , ].

    Compound Description: This compound is a potent antiparasitic agent. Isotopic labeling studies with carbon-14 and deuterium have been conducted on this compound to investigate its absorption and metabolism [].

    Compound Description: These compounds were part of a series of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives investigated for their antiviral activity []. These specific derivatives showed potent inhibition against human cytomegalovirus replication in vitro [].

    Compound Description: These compounds were synthesized from the corresponding pyridazin-3-amines and arylglyoxals, followed by O-alkylation [].

    Compound Description: This compound displayed high selectivity for mitochondrial benzodiazepine receptors (IC50 2.8 nM) over central benzodiazepine receptors [].

    Relevance: This compound further emphasizes the importance of the 6-chloroimidazo[1,2-b]pyridazine scaffold in medicinal chemistry, particularly for targeting benzodiazepine receptors []. The bulky biphenyl group at the 2-position and the acetamidomethyl group at the 3-position likely contribute to its selectivity profile.

    Compound Description: This compound exhibits strong and selective binding to peripheral-type benzodiazepine receptors (IC50 < 1.0 nM) with minimal binding to central benzodiazepine receptors (9% displacement at 1000 nM) [].

    Relevance: This compound shares the 6-chloroimidazo[1,2-b]pyridazine core with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine and further supports the relevance of this scaffold for developing compounds with specific benzodiazepine receptor binding profiles [].

    Compound Description: This compound stands out among a series of 6-substituted 3-unsubstituted 2-styryl(and benzoyl) imidazo [1,2-b] pyridazines for its ability to displace [3H]diazepam from rat brain plasma membranes, indicating its interaction with benzodiazepine receptors [].

    Compound Description: This compound exhibited strong binding affinity to rat brain membranes, with an IC50 of 1 nM, highlighting the beneficial effect of methylenedioxy groups on activity [].

    Compound Description: These two compounds demonstrated strong binding to rat brain membrane, with IC50 values of 1 nM, signifying the potential of benzylamino substituents at the 6-position [].

    Compound Description: This compound exhibited selectivity towards peripheral-type benzodiazepine receptors (PBR) with an IC50 of 92 nM and minimal interaction with central benzodiazepine receptors (BZR), demonstrating 15% inhibition of [3H]diazepam binding at 1000 nM [].

    Compound Description: These compounds were synthesized via a one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process under microwave irradiation [].

    Compound Description: These compounds are high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR). Their iodine-123 labeled analogs ([123I] 1 and [123I] 2) have been synthesized for potential in vivo PBR study using SPECT [].

    Compound Description: This compound exhibited strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM, and it also inhibited PDGFRβ kinase with an IC50 value of 15 nM [].

    Compound Description: These compounds demonstrated significant anxiolytic activity at a dose of 2.5 mg/kg in behavioral tests in rats [].

    Compound Description: These isomeric compounds were synthesized from the reaction of 5,8-dichloropyrido[2,3-d]pyridazine with hydrazine hydrate followed by treatment with formic acid [].

    Compound Description: This series of compounds, designed as Hedgehog pathway inhibitors, incorporates diverse substituents and linkers to explore structure-activity relationships and potentially treat pancreatic or prostate cancer [].

    Compound Description: These compounds were synthesized via a one-pot telescopic approach involving chemoselective sulfonylation followed by copper-catalyzed C-N coupling. The synthesized compounds were evaluated for their biological significance as protein binders and anti-inflammatory agents [].

    Compound Description: QPP was synthesized and used as a dye sensitizer for TiO2 nanoparticles. This complex (QPP II/TiO2) exhibited enhanced photocatalytic activity, demonstrating its potential for wastewater treatment applications [].

    Compound Description: These imidazo[1,2-b]pyridazines were designed and synthesized as aza analogs of known anthelmintic agents like mebendazole and flubendazole. They were evaluated for antifilarial activity, but none showed significant efficacy [].

    Compound Description: This compound serves as a precursor for synthesizing various fused imidazole derivatives, including 7,8-dihydroimidazo[1,2-b]pyridazine and 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, via ring transformation reactions [].

    Compound Description: This cobalt(II) complex, incorporating a 6-chloropyridazine-triazole ligand, has been synthesized and structurally characterized by X-ray analysis. The complex exhibited antifungal activity against certain bacteria [].

Properties

CAS Number

916257-51-7

Product Name

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

IUPAC Name

6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2

InChI Key

PFQMJRKWCHXJAX-UHFFFAOYSA-N

SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)Cl

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.